Oligoadenylate - 61172-40-5

Oligoadenylate

Catalog Number: EVT-1550339
CAS Number: 61172-40-5
Molecular Formula: C30H38N15O19P3
Molecular Weight: 1005.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oligoadenylates are primarily produced in eukaryotic cells, particularly in response to viral infections. They are classified based on their length and structure, with common forms being the dimers, trimers, and longer oligomers. The most notable among them is the 2′-5′ oligoadenylate, which is essential for activating RNase L, an enzyme that degrades viral RNA and cellular mRNA to inhibit viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of oligoadenylates is catalyzed by the enzyme oligoadenylate synthetase. This process typically involves the following steps:

  1. Substrate Preparation: Adenosine triphosphate serves as the substrate. The reaction requires activation by double-stranded RNA or other activators.
  2. Enzymatic Reaction: The enzymatic activity converts adenosine triphosphate into 2′-5′ oligoadenylates through a series of polymerization reactions. This can be performed using purified enzyme preparations or cell lysates containing the synthetase.
  3. Purification: Following synthesis, oligoadenylates can be purified using methods such as high-performance liquid chromatography or thin-layer chromatography to separate them from unreacted substrates and other by-products .
Molecular Structure Analysis

Structure and Data

Oligoadenylates consist of multiple adenosine units connected by 2′-5′ phosphodiester bonds, distinguishing them from the more common 3′-5′ linked nucleotides found in DNA and RNA. The general structure can be represented as follows:

A pA n\text{A pA }_n

where nn indicates the number of adenosine units. The molecular weight increases with the length of the oligomer, with significant variations depending on the specific form being analyzed.

Chemical Reactions Analysis

Reactions and Technical Details

Oligoadenylates participate in several biochemical reactions:

  1. Activation of RNase L: The primary biological function of 2′-5′ oligoadenylates is to activate RNase L, which leads to RNA degradation.
  2. Inhibition of Protein Synthesis: Oligoadenylates can inhibit protein synthesis by interfering with translation processes within the cell.
  3. Enzymatic Assays: Various assays have been developed to measure oligoadenylate synthetase activity using radioactive ATP or spectrophotometric methods to detect product formation .
Mechanism of Action

Process and Data

The mechanism of action for 2′-5′ oligoadenylates involves their binding to RNase L, which leads to conformational changes that activate this enzyme. Upon activation, RNase L cleaves single-stranded RNA at specific sites, leading to degradation of both viral and cellular mRNA. This process effectively halts protein synthesis and promotes an antiviral state within the cell.

The activation process is sensitive to the length and structure of the oligoadenylate; typically, longer chains (trimer or longer) are required for effective RNase L activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oligoadenylates possess unique physical properties:

  • Solubility: They are generally soluble in water due to their polar phosphate groups.
  • Stability: Their stability can vary; 2′-5′ linkages are less stable than 3′-5′ linkages under physiological conditions.
  • Molecular Weight: Increases with the number of adenosine units; for example, a trimer has a molecular weight around 900 Da.

Chemical properties include their ability to act as substrates for various enzymes, including nucleases that degrade RNA .

Applications

Scientific Uses

Oligoadenylates have several important applications in scientific research:

  1. Antiviral Research: They are used as tools to study antiviral mechanisms and develop antiviral therapies targeting viral replication pathways.
  2. Biochemical Assays: Oligoadenylates serve as substrates in enzyme assays for characterizing nucleases and synthetases involved in RNA metabolism.
  3. Gene Regulation Studies: Their role in modulating gene expression makes them valuable in research focused on gene regulation mechanisms during viral infections .
Introduction to Oligoadenylate in Innate Immunity

Historical Discovery of 2′-5′-Oligoadenylate (2-5A) in Interferon Signaling

The discovery of the 2-5A system emerged from foundational interferon (IFN) research in the 1970s. Ian Kerr's laboratory at the National Institute for Medical Research (London) made the seminal observation in 1974 that double-stranded RNA (dsRNA), a molecular signature of viral replication, triggered an IFN-dependent inhibitory activity in cell-free systems [1] [7]. This activity manifested as a profound suppression of protein synthesis, suggesting the existence of a dsRNA-activated mediator. By 1978, Kerr's group, alongside Peter Lengyel's team at Yale University, successfully identified the mediator as a family of unusual oligonucleotides synthesized from ATP, characterized by 2′-5′ phosphodiester bonds [1] [4]. Their general structure was defined as pxA(2′p5′A)n (where x=1-3; n≥2), with the trimeric form (p3A(2′p5′)2A) predominating in virus-infected cells [1].

This discovery illuminated the biochemical basis of the observed dsRNA-dependent inhibition: these 2′-5′-linked oligoadenylates (collectively termed 2-5A) were found to be potent activators of a latent cellular endoribonuclease, initially termed the "2-5A-dependent RNase" and later renamed RNase L (L for Latent) [1] [3]. The ensuing decade witnessed critical milestones: the purification of the dsRNA-dependent synthetase enzymes (2′-5′ oligoadenylate synthetases, OAS) [7], the development of highly sensitive radiobinding assays for 2-5A detection [1], and the pivotal molecular cloning of RNase L cDNA in 1993 by Silverman's group using a radiolabeled 2-5A probe to screen expression libraries [1] [4]. Cloning revealed RNase L's domain architecture and its homology to IRE1, placing it within a broader family of stress-responsive ribonucleases [1] [3]. Intriguingly, phylogenetic analysis indicates the system's deep evolutionary roots, with a functional OAS homolog identified in the marine sponge Geodia cydonium, suggesting ancient origins predating vertebrate immunity, potentially involved in fundamental cellular processes like growth control before its specialization in antiviral defense [9].

Table 1: Key Historical Milestones in 2-5A Research

YearDiscoveryKey Researchers/LabsSignificance
1974dsRNA-dependent inhibition of protein synthesis in IFN-treated extractsIan KerrRevealed IFN-induced, dsRNA-triggered antiviral mechanism
1978Identification & structural characterization of 2′-5′-oligoadenylates (2-5A)Kerr, LengyelIdentified the novel second messenger activating RNase L
Early 1980sDevelopment of sensitive 2-5A detection assays (radiobinding)Robert H. Silverman (Kerr lab)Enabled monitoring of pathway activation in infected cells
1981Purification and characterization of OAS enzymesAra Hovanessian, LengyelDefined the dsRNA-dependent synthetases producing 2-5A
1993Molecular cloning of RNase LSilverman, Zhou, HasselUnveiled domain structure and relationship to stress kinases
2003Identification of RNase L as the HPC1 hereditary prostate cancer geneSilvermanLinked RNase L mutations to cancer susceptibility
2005Discovery of 2-5A-mediated transcriptional signalingSilvermanRevealed role beyond RNA degradation (e.g., MIC-1/GDF15 induction)

Table 2: Structural and Functional Features of Core 2-5A Pathway Components

ComponentKey FeaturesActivation/RegulationFunctional Significance
2-5A Molecules (e.g., p3A3)2′-5′ phosphodiester bonds; 5′-triphosphate; Trimer predominantSynthesized by OAS upon dsRNA binding; Degraded by phosphodiesterases (e.g., PDE12)Sole known natural activator of RNase L; Transient signal (< minutes)
OAS Family (OAS1, OAS2, OAS3)IFN-inducible; Contain 1-3 OAS domains; dsRNA binding grooveActivated by viral dsRNA (length-dependent); Mg²⁺ dependentSensor module; Converts ATP → 2-5A
RNase LLatent monomer; Domains: Ankyrin repeats (2-5A binding), Pseudo kinase, RNase2-5A binding induces dimerization → RNase activationEffector module; Cleaves ssRNA (UN^N preference); Induces RNA degradation & apoptosis

Role of Oligoadenylate in Antiviral Defense Mechanisms

2-5A functions as the indispensable second messenger that converts pathogen detection (via OAS/dsRNA) into a potent antiviral effector response through RNase L activation. This activation triggers a multi-pronged attack on viral replication:

  • Direct Viral RNA Destruction: Activated RNase L cleaves single-stranded regions within both viral genomic RNA and viral mRNAs, preferentially targeting sequences following UpUp and UpAp dinucleotides [1] [3]. This degradation directly impedes viral gene expression and replication. Evidence for this mechanism is robust for positive-sense RNA viruses like encephalomyocarditis virus (EMCV) and flaviviruses. During EMCV infection, IFN pretreatment leads to rapid 2-5A accumulation, RNase L activation, and cleavage of viral RNA within replication complexes, significantly reducing viral titers [1] [3]. Similarly, RNase L activation is crucial for restricting West Nile virus (WNV) and dengue virus (DENV) replication, cleaving their RNA genomes and thereby diminishing infectivity [5] [6].

  • Indirect Antiviral Effects via Host RNA Modulation & Signaling: Beyond direct viral RNA targeting, RNase L activity profoundly impacts cellular RNA pools, contributing to antiviral states and immune amplification:

  • Ribosomal RNA (rRNA) Cleavage: RNase L cleaves 28S and 18S rRNAs at specific sites within intact ribosomes, generating characteristic cleavage fragments detectable by gel electrophoresis. This rRNA damage serves as a hallmark diagnostic marker of RNase L activation in vivo and globally suppresses translation, thereby halting the production of both cellular and viral proteins [1] [3].
  • Induction of Apoptosis: Sustained or intense RNase L activation, particularly involving mitochondrial RNA degradation, promotes the intrinsic apoptotic pathway. This eliminates virus-infected cells, curtailing viral spread. Transcriptional induction of pro-apoptotic genes like Macrophage Inhibitory Cytokine-1 (MIC-1/GDF15) by 2-5A-activated RNase L, mediated through c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, provides a key mechanism linking pathway activation to cell death [4].
  • Amplification of Innate Immune Signaling: RNase L-generated RNA fragments, often from cellular RNAs, act as potent ligands for cytoplasmic pattern recognition receptors (PRRs) like RIG-I (Retinoic acid-Inducible Gene-I) and MDA5 (Melanoma Differentiation-Associated protein 5). This triggers robust production of type I interferons (IFN-α/β) and inflammatory cytokines, establishing a powerful positive feedback loop that enhances the overall antiviral state within the infected cell and surrounding tissue [3] [4] [6].

The specific contributions of different OAS isoforms to 2-5A synthesis and antiviral defense vary. Studies using overexpression and knockdown approaches reveal that OAS1 p42/p46 and OAS3 p100 are particularly critical for activating RNase L and restricting DENV replication in human cells. In contrast, OAS2 isoforms and the catalytically inactive OASL show minimal impact in this context [5]. This highlights the functional specialization within the OAS family for specific viral challenges.

Table 3: Antiviral Mechanisms Driven by 2-5A-Mediated RNase L Activation

MechanismMolecular/Cellular ConsequenceExample Viruses AffectedReferences
Direct Viral RNA CleavageDegradation of viral genomic RNA and mRNAs; Prevents translation/replicationEMCV, Coxsackievirus B4, WNV, HCV, Dengue Virus [1] [3] [5]
Ribosomal RNA (rRNA) CleavageInhibition of host & viral protein synthesis; Diagnostic cleavage fragmentsBroad spectrum (e.g., EMCV, Vaccinia - though VV inhibits pathway) [1] [3]
Induction of ApoptosisElimination of infected cells via intrinsic pathway; MIC-1/GDF15 inductionEMCV, WNV (Limits spread) [1] [3] [4]
Amplification of IFN SignalingRIG-I/MDA5 activation by RNA fragments → IFN-α/β productionCreates positive feedback loop enhancing overall antiviral state [3] [4] [6]
Transcriptional ReprogrammingJNK/ERK-dependent induction of ISGs (e.g., ISG15, IFIT1/2, IL-8, MIC-1)Modulates immune response & cell fate beyond RNA degradation [4]

Overview of the OAS/RNase L Pathway in RNA Virus Restriction

The OAS/RNase L pathway operates as a tightly regulated cascade initiated by viral dsRNA recognition and culminating in RNA degradation and immune signaling. Its core steps are:

  • Induction & Activation: Type I interferons (IFN-α/β), produced upon viral infection, bind to the IFNAR receptor on neighboring cells. This triggers JAK-STAT signaling, leading to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs), including the OAS1, OAS2, OAS3, and RNase L genes [1] [3]. The OAS proteins remain latent until encountering viral dsRNA, a potent pathogen-associated molecular pattern (PAMP) produced during the replication of most RNA viruses (e.g., picornaviruses, flaviviruses) and some DNA viruses. Binding of dsRNA to OAS, particularly within a positively charged groove involving residues like R38, K41, K59, R194, R198, induces a conformational change that activates its nucleotidyltransferase activity [2] [6]. Activated OAS polymerizes ATP into 2′-5′-linked oligoadenylates (2-5A), primarily the trimer pppA2′p5′A2′p5′A.

  • Signal Transduction & Effector Function: The synthesized 2-5A acts as a diffusible second messenger. It binds with high affinity (sub-nanomolar Kd) to the ankyrin repeat domain (specifically repeats R2 and R4) of monomeric, latent RNase L. This binding, coupled with interactions involving the pseudokinase domain, induces RNase L dimerization or oligomerization, which is absolutely required for catalytic activity [1] [3] [6]. The activated RNase L dimer possesses endoribonuclease activity that cleaves single-stranded regions of RNA after UN dinucleotides (U/A followed by any base), with a preference for UpUp and UpAp sequences. This activity targets both viral and cellular RNAs, executing the antiviral mechanisms described in section 1.2.

  • Termination & Viral Evasion Strategies: The potent activity of RNase L necessitates tight control. 2-5A signals are rapidly degraded within minutes by cellular 2′-phosphodiesterases (e.g., PDE12) and phosphatases, ensuring the response is transient and localized unless sustained by ongoing dsRNA production [1] [3]. Furthermore, RNase L activity can be inhibited by binding to RLI/ABCE1 (RNase L Inhibitor). Crucially, numerous viruses have evolved sophisticated countermeasures to evade or antagonize the OAS/RNase L pathway, categorized based on their point of intervention:

  • Upstream Inhibition (Preventing 2-5A Synthesis): Many viruses encode dsRNA-binding proteins that sequester the activator of OAS. Influenza A virus NS1 protein binds and masks dsRNA, preventing OAS activation [3] [6]. Similarly, Vaccinia virus E3L and Reovirus σ3 protein sequester dsRNA. The HIV-1 Tat protein binds the TAR dsRNA structure, preventing its recognition by OAS [3] [6]. Some viruses may also directly inhibit OAS enzymes or degrade dsRNA.
  • Downstream Inhibition (Blocking 2-5A Action or RNase L Activity): Viruses can prevent 2-5A from activating RNase L or inhibit active RNase L. Theiler's murine encephalomyelitis virus (TMEV) L* protein directly binds 2-5A, preventing its interaction with RNase L [3] [6]. Some viruses encode 2′,5′-phosphodiesterases that actively degrade 2-5A molecules; examples include the Erns protein of pestiviruses and the NS2 protein of murine norovirus [6]. Coronaviruses like murine hepatitis virus (MHV) encode phosphodiesterases within their ns2 protein that degrade 2-5A [3]. Direct targeting of RNase L by viral proteins is less common but has been proposed.

The diversity of these viral evasion strategies underscores the significant selective pressure exerted by the OAS/RNase L pathway. The specific strategy employed by a virus often correlates with its susceptibility to RNase L-mediated degradation and its tissue tropism.

Table 4: Viral Evasion Strategies Targeting the OAS/RNase L Pathway

Target StepEvasion MechanismViral Examples & ProteinsConsequence
dsRNA Sensing (OAS Activation)dsRNA sequestrationInfluenza A (NS1), Vaccinia (E3L), Reovirus (σ3), HIV-1 (Tat binding TAR)Prevents OAS activation → No 2-5A synthesis
2-5A Stability2-5A degradation by viral phosphodiesterasesPestiviruses (Erns), MHV (ns2), Murine Norovirus (NS2)Reduces 2-5A levels → Prevents RNase L activation
RNase L ActivationSequestration of 2-5ATheiler's virus (L*)Blocks 2-5A binding to RNase L → No activation
RNase L ActivityDirect inhibition (proposed/less common)Not definitively established for major human virusesPrevents RNA cleavage (hypothesized)

Properties

CAS Number

61172-40-5

Product Name

Oligoadenylate

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C30H38N15O19P3

Molecular Weight

1005.6 g/mol

InChI

InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1

InChI Key

SIIZPVYVXNXXQG-KGXOGWRBSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Synonyms

(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine
2',5'-(PA)3
2',5'-adenylate trimer
2',5'-linked triadenylic acid
2',5'-oligoadenylate
2'-5'-oligoadenylate trimer
2-5A tetramer
adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid
oligo(A)
oligoadenylate
PAPAPA

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.